molecular formula C18H18N4 B12354057 4-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]quinoline

4-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]quinoline

Cat. No.: B12354057
M. Wt: 290.4 g/mol
InChI Key: XOWNVBZWYIEJID-UHFFFAOYSA-N
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Description

4-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]quinoline is a heterocyclic compound that combines the structural features of quinoline and pyrazolidine. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]quinoline typically involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoline: A closely related compound with similar structural features.

    1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinolin-6-yl)pyrazoles: Compounds with similar pharmacological profiles.

Uniqueness

4-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]quinoline is unique due to its specific combination of quinoline and pyrazolidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

4-[3-(6-methylpyridin-2-yl)pyrazolidin-4-yl]quinoline

InChI

InChI=1S/C18H18N4/c1-12-5-4-8-17(21-12)18-15(11-20-22-18)13-9-10-19-16-7-3-2-6-14(13)16/h2-10,15,18,20,22H,11H2,1H3

InChI Key

XOWNVBZWYIEJID-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2C(CNN2)C3=CC=NC4=CC=CC=C34

Origin of Product

United States

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